molecular formula C10H10ClIO3 B8277628 Ethyl 3-chloro-4-iodo-5-methoxybenzoate

Ethyl 3-chloro-4-iodo-5-methoxybenzoate

Cat. No. B8277628
M. Wt: 340.54 g/mol
InChI Key: WLVFVZGXTSAUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-4-iodo-5-methoxybenzoate is a useful research compound. Its molecular formula is C10H10ClIO3 and its molecular weight is 340.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-chloro-4-iodo-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-chloro-4-iodo-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10ClIO3

Molecular Weight

340.54 g/mol

IUPAC Name

ethyl 3-chloro-4-iodo-5-methoxybenzoate

InChI

InChI=1S/C10H10ClIO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3

InChI Key

WLVFVZGXTSAUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 4-amino-3-chloro-5-methoxybenzoate (15.8 g, 68.8 mmol), were added acetonitrile (40 mL) and diiodomethane (22.2 mL, 275 mmol) in this order, and the mixture was stirred at 70° C., and then isoamyl nitrite (13.9 mL, 103 mmol) was added dropwise thereto over 10 minutes. The mixture was stirred at 70° C. for 40 minutes. The mixture was returned to room temperature, the solvent was then distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=8/1 then 5/1) to obtain the title compound (15.6 g, 45.8 mmol)
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.